Ethyl 3-bromo-5-(trifluoromethyl)benzoate
Overview
Description
Ethyl 3-bromo-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8BrF3O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with bromine and trifluoromethyl groups, respectively. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-5-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-5-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form carboxylic acids or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 3-bromo-5-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 3-bromo-5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Ethyl 3-bromo-5-(trifluoromethyl)benzoate is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and as a reagent in cross-coupling reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and polymers where specific functional groups are required.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The bromine and trifluoromethyl groups enhance the compound’s electrophilicity, making it a potent substrate for nucleophilic attack. This property is exploited in enzyme inhibition studies, where the compound can bind to active sites and inhibit enzymatic activity. The ester group can undergo hydrolysis to release the corresponding acid, which can further interact with biological pathways.
Comparison with Similar Compounds
Ethyl 3-bromo-5-(trifluoromethyl)benzoate can be compared with other similar compounds such as:
Ethyl 3-bromo-5-fluorobenzoate: Similar in structure but with a fluorine atom instead of a trifluoromethyl group, leading to different reactivity and applications.
Ethyl 3-bromo-4-(trifluoromethyl)benzoate: The position of the trifluoromethyl group affects the compound’s chemical properties and reactivity.
Ethyl 3-chloro-5-(trifluoromethyl)benzoate: Substitution of bromine with chlorine alters the compound’s electrophilicity and reactivity in nucleophilic substitution reactions.
This compound stands out due to the combined presence of bromine and trifluoromethyl groups, which confer unique chemical properties and make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 3-bromo-5-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-2-16-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFLIKVCIABLJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273241 | |
Record name | Ethyl 3-bromo-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018473-24-9 | |
Record name | Ethyl 3-bromo-5-(trifluoromethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018473-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-bromo-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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